molecular formula C16H26N2O B5656177 1-(4-methoxy-2,5-dimethylbenzyl)-4-methyl-1,4-diazepane

1-(4-methoxy-2,5-dimethylbenzyl)-4-methyl-1,4-diazepane

Cat. No. B5656177
M. Wt: 262.39 g/mol
InChI Key: OUPUSUIDKLXLCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar 1,4-diazepane compounds involves complex organic reactions. For instance, the chiral 1,4-diazepane was synthesized by intramolecular Fukuyama–Mitsunobu cyclization, starting from commercially available diamino alcohols (Gomi et al., 2012).

Molecular Structure Analysis

1,4-Diazepanes show varied molecular structures depending on their substitution patterns. For example, a study revealed the crystal structure of a methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, showing significant conjugation within the triazene moieties (Moser et al., 2005).

Chemical Reactions and Properties

Triazene derivatives of diazacycloalkanes, which are structurally related to 1,4-diazepanes, display significant π conjugation, influencing their chemical reactivity and properties (Vaughan et al., 2006). These properties are crucial for understanding the reactivity of 1,4-diazepane derivatives.

Physical Properties Analysis

The physical properties of 1,4-diazepane derivatives vary based on their molecular structures. For example, the crystal packing of certain diazepane derivatives is determined only by simple van der Waals interactions, indicating their solid-state behavior and stability (Moser et al., 2005).

Chemical Properties Analysis

Chemically, 1,4-diazepane derivatives exhibit varied reactivity depending on the substituents present. For example, the oxidation of certain diazene derivatives leads to diverse products, showcasing the impact of different substituents on their chemical behavior (Razus et al., 2005).

properties

IUPAC Name

1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-13-11-16(19-4)14(2)10-15(13)12-18-7-5-6-17(3)8-9-18/h10-11H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPUSUIDKLXLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5269608

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